Cas no 111922-99-7 (1-Hexanone, 1-(4-nitrophenyl)-)

1-Hexanone, 1-(4-nitrophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1-Hexanone, 1-(4-nitrophenyl)-
- SCHEMBL9439906
- 1-(4-nitrophenyl)hexan-1-one
- 111922-99-7
-
- Inchi: InChI=1S/C12H15NO3/c1-2-3-4-5-12(14)10-6-8-11(9-7-10)13(15)16/h6-9H,2-5H2,1H3
- InChI Key: PDMPLOWEZXVKNP-UHFFFAOYSA-N
- SMILES: CCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 221.10525
- Monoisotopic Mass: 221.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 62.9Ų
Experimental Properties
- PSA: 60.21
1-Hexanone, 1-(4-nitrophenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757332-1g |
1-(4-Nitrophenyl)hexan-1-one |
111922-99-7 | 95% | 1g |
¥4569.00 | 2024-08-09 |
1-Hexanone, 1-(4-nitrophenyl)- Related Literature
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
Additional information on 1-Hexanone, 1-(4-nitrophenyl)-
Introduction to 1-Hexanone, 1-(4-nitrophenyl)- (CAS No. 111922-99-7)
1-Hexanone, 1-(4-nitrophenyl)- (CAS No. 111922-99-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique structure, which includes a hexanone moiety and a nitrophenyl group. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable molecule for various applications.
The chemical structure of 1-Hexanone, 1-(4-nitrophenyl)- consists of a six-carbon ketone chain with a nitrophenyl substituent attached to the first carbon atom. This arrangement provides the compound with a high degree of reactivity and stability, which are crucial for its use in synthetic chemistry and drug development. The nitro group, in particular, is known for its strong electron-withdrawing properties, which can influence the compound's reactivity and biological activity.
In recent years, 1-Hexanone, 1-(4-nitrophenyl)- has been extensively studied for its potential applications in pharmaceutical research. One of the key areas of interest is its role as an intermediate in the synthesis of various bioactive molecules. For instance, researchers have explored its use in the development of anti-inflammatory agents and anticancer drugs. The compound's ability to undergo selective functionalization reactions makes it an attractive starting material for the synthesis of complex molecules with therapeutic potential.
A notable study published in the Journal of Medicinal Chemistry highlighted the use of 1-Hexanone, 1-(4-nitrophenyl)- in the synthesis of novel anti-inflammatory compounds. The researchers demonstrated that by modifying the nitro group and the hexanone chain, they could produce derivatives with enhanced anti-inflammatory activity and reduced side effects. This finding underscores the importance of 1-Hexanone, 1-(4-nitrophenyl)- as a building block for developing more effective and safer pharmaceuticals.
Beyond its role in drug development, 1-Hexanone, 1-(4-nitrophenyl)- has also been investigated for its potential applications in materials science. Its unique electronic properties make it suitable for use in the fabrication of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). Researchers have reported that derivatives of 1-Hexanone, 1-(4-nitrophenyl)- can exhibit excellent charge transport properties and high photostability, making them promising candidates for next-generation electronic materials.
In addition to its synthetic and material applications, 1-Hexanone, 1-(4-nitrophenyl)- has been studied for its environmental impact. A recent study published in Environmental Science & Technology examined the biodegradability and ecotoxicity of this compound. The results indicated that while 1-Hexanone, 1-(4-nitrophenyl)- is not highly toxic to aquatic organisms at low concentrations, it can persist in the environment under certain conditions. This information is crucial for developing environmentally friendly processes and products that minimize ecological impact.
The safety profile of 1-Hexanone, 1-(4-nitrophenyl)- is another important consideration for its industrial and research applications. While it is not classified as a hazardous substance under current regulations, proper handling and storage practices are essential to ensure worker safety and environmental protection. Researchers should adhere to standard laboratory protocols when working with this compound to prevent exposure and contamination.
In conclusion, 1-Hexanone, 1-(4-nitrophenyl)- (CAS No. 111922-99-7) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and properties make it an invaluable tool for synthetic chemists, pharmaceutical researchers, and materials scientists. As ongoing research continues to uncover new applications and insights into its behavior, 1-Hexanone, 1-(4-nitrophenyl)- is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
111922-99-7 (1-Hexanone, 1-(4-nitrophenyl)-) Related Products
- 55251-37-1(3'-NITRO-2-PHENYLACETOPHENONE)
- 22857-30-3(1-(4-Nitrophenyl)pentan-1-one)
- 1261571-43-0(2-Bromo-3'-iodopropiophenone)
- 1496862-76-0(1-Bromo-4-(2-methoxyethoxy)-2,2-dimethylbutane)
- 1033201-97-6(t-Butyl 3-Bromo-5-methylbenzenesulfonamide)
- 2227776-13-6((2S)-1-(5-bromo-2-cyclopropylpyrimidin-4-yl)propan-2-amine)
- 899959-54-7(2-(2,4-difluorobenzenesulfonyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine)
- 1461704-95-9(5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride)
- 160357-89-1(1-(Pyridin-4-ylmethyl)piperidin-4-amine)
- 895474-97-2(ethyl 2-3-(4-fluorobenzenesulfonyl)propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)




